![molecular formula C16H15Cl3O2 B12580040 Benzene, 1,3-dichloro-2-[2-(2-chloro-4-methoxyphenyl)ethyl]-5-methoxy- CAS No. 185045-39-0](/img/structure/B12580040.png)
Benzene, 1,3-dichloro-2-[2-(2-chloro-4-methoxyphenyl)ethyl]-5-methoxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzene, 1,3-dichloro-2-[2-(2-chloro-4-methoxyphenyl)ethyl]-5-methoxy- is an organic compound with a complex structure It is a derivative of benzene, featuring multiple substituents that contribute to its unique chemical properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1,3-dichloro-2-[2-(2-chloro-4-methoxyphenyl)ethyl]-5-methoxy- typically involves electrophilic aromatic substitution reactions. These reactions are characterized by the substitution of hydrogen atoms on the benzene ring with other substituents. Common reagents used in these reactions include halogens, alkyl halides, and nitro compounds .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, starting from simpler benzene derivatives. The reaction conditions often require the presence of catalysts such as aluminum chloride (AlCl3) and specific temperature and pressure conditions to ensure the desired substitution patterns .
Analyse Des Réactions Chimiques
Types of Reactions
Benzene, 1,3-dichloro-2-[2-(2-chloro-4-methoxyphenyl)ethyl]-5-methoxy- undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of quinones or other oxidized derivatives.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of reduced derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include halogens (e.g., chlorine, bromine), alkyl halides, and nitro compounds. Reaction conditions often involve the use of catalysts such as aluminum chloride (AlCl3) and specific temperature and pressure settings to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinones, while substitution reactions can produce various substituted benzene derivatives .
Applications De Recherche Scientifique
Benzene, 1,3-dichloro-2-[2-(2-chloro-4-methoxyphenyl)ethyl]-5-methoxy- has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound’s derivatives may be studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research into its derivatives may lead to the development of new pharmaceuticals with specific therapeutic effects.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of Benzene, 1,3-dichloro-2-[2-(2-chloro-4-methoxyphenyl)ethyl]-5-methoxy- involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects through the formation of reactive intermediates that interact with cellular components, leading to various biological outcomes. Specific pathways and targets depend on the particular derivative and its intended application .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzene, 1,3-dichloro-: A simpler derivative with two chlorine substituents on the benzene ring.
Benzene, 1,4-dichloro-: Another derivative with chlorine substituents in the para positions.
Benzene, 1,2-dichloro-: A derivative with chlorine substituents in the ortho positions.
Uniqueness
Benzene, 1,3-dichloro-2-[2-(2-chloro-4-methoxyphenyl)ethyl]-5-methoxy- is unique due to its complex structure, which includes multiple substituents that contribute to its distinct chemical properties and reactivity.
Propriétés
Numéro CAS |
185045-39-0 |
|---|---|
Formule moléculaire |
C16H15Cl3O2 |
Poids moléculaire |
345.6 g/mol |
Nom IUPAC |
1,3-dichloro-2-[2-(2-chloro-4-methoxyphenyl)ethyl]-5-methoxybenzene |
InChI |
InChI=1S/C16H15Cl3O2/c1-20-11-5-3-10(14(17)7-11)4-6-13-15(18)8-12(21-2)9-16(13)19/h3,5,7-9H,4,6H2,1-2H3 |
Clé InChI |
HECSMRJZFGSOKW-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C(C=C1)CCC2=C(C=C(C=C2Cl)OC)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


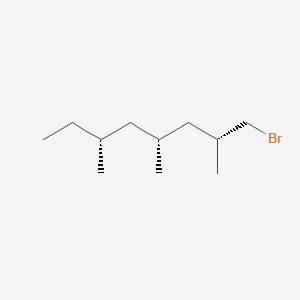
![[(2S)-2-(12-methoxydodecanoyloxy)-3-phosphonooxypropyl] 12-methoxydodecanoate](/img/structure/B12579976.png)
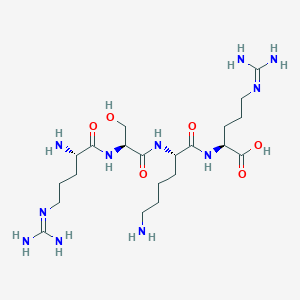
![2H-Pyran-2-one, 4-[(4-acetylphenyl)ethynyl]-6-methyl-](/img/structure/B12579997.png)
![N-(3-Chloroisoquinolin-5-yl)-N'-{[4-(trifluoromethyl)phenyl]methyl}urea](/img/structure/B12579998.png)
![Methanone, [2-(2-methyl-1,3-dioxolan-2-yl)-5-thiazolyl]phenyl-](/img/structure/B12580005.png)

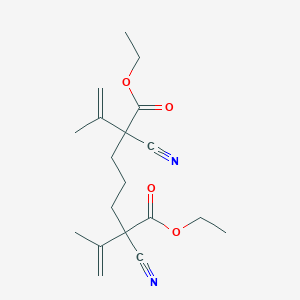
![Lithium bicyclo[6.1.0]nona-1(8),2,4,6-tetraen-9-ide](/img/structure/B12580027.png)
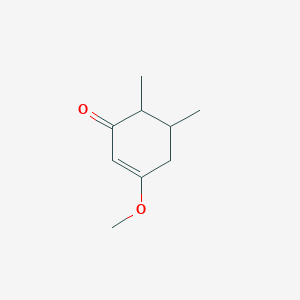
![1,2,3-Thiadiazole, 4-[4-(methylsulfonyl)phenyl]-5-phenyl-](/img/structure/B12580034.png)
![5H-Thiopyrano[4,3-e][1,3]benzothiazole](/img/structure/B12580037.png)
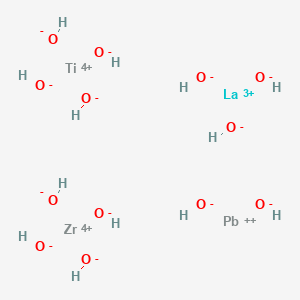
![3-(Dodecyloxy)-6-{[4-(tetradecyloxy)anilino]methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B12580042.png)
